2-Bromo-4-fluoro-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-6-methylphenol is an organic compound with the molecular formula C7H6BrFO. It is a halogenated phenol derivative, characterized by the presence of bromine, fluorine, and a methyl group attached to a benzene ring. This compound is known for its bactericidal properties and is used as a pharmaceutical intermediate .
Mechanism of Action
Mode of Action
The bromine and fluorine substituents on the phenol ring may enhance these interactions due to their electronegativity and size .
Result of Action
As a phenolic compound, it may exert antioxidant, anti-inflammatory, and antimicrobial effects, among others. The presence of bromine and fluorine may enhance these effects due to their electronegativity and size .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluoro-6-methylphenol . Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. The compound’s interaction with its environment is an important consideration in its use and storage.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromo-4-fluoro-6-methylphenol are not yet fully understood. It is known that phenolic compounds can participate in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, often through hydrogen bonding or hydrophobic interactions
Cellular Effects
Phenolic compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it could interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-4-fluoro-6-methylphenol typically involves a two-step process:
Diazotization Hydrolysis Reaction: This step involves diazotizing and hydrolyzing 2-methyl-4-fluoroaniline to produce 2-methyl-4-fluorophenol.
Bromination Reaction: The 2-methyl-4-fluorophenol obtained from the first step undergoes bromination to yield this compound.
Industrial Production Methods
In industrial settings, nitrosyl sulfuric acid is used as an acylation reagent during the diazotization hydrolysis step. This method is environmentally friendly as it produces waste acid that is easy to treat. Additionally, the use of bromine in the bromination step is minimized, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-6-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic group can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) can be used as brominating agents.
Diazotization: Sodium nitrite and hydrochloric acid are commonly used for diazotization.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 2-methyl-4-fluorophenol yields this compound .
Scientific Research Applications
2-Bromo-4-fluoro-6-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its bactericidal properties make it useful in the study of antimicrobial agents.
Medicine: It serves as a precursor for the development of pharmaceutical drugs.
Industry: It is employed in the production of fine chemicals and specialty materials
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Similar structure but lacks the fluorine atom.
4-Fluoro-2-methylphenol: Similar structure but lacks the bromine atom.
Uniqueness
2-Bromo-4-fluoro-6-methylphenol is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-bromo-4-fluoro-6-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFKFEAHGVZUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.